molecular formula C8H22ClGaSi2 B14468260 [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 72708-38-4

[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)

Cat. No.: B14468260
CAS No.: 72708-38-4
M. Wt: 279.60 g/mol
InChI Key: GIZFHKJCUULCGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound that features a unique structure with gallium, silicon, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The product is then purified through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Reduction: Reduction reactions can yield gallium hydrides.

    Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Gallium oxide derivatives.

    Reduction: Gallium hydrides.

    Substitution: Various organogallium compounds depending on the substituent introduced.

Scientific Research Applications

[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organogallium compounds.

    Material Science:

    Biology and Medicine: Research into its potential use in drug delivery systems and as a catalyst in biochemical reactions.

    Industry: Utilized in the production of semiconductors and other electronic components.

Mechanism of Action

The mechanism by which [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its gallium center with various substrates. The gallium atom can coordinate with other molecules, facilitating reactions such as catalysis. The silicon atoms provide steric protection, enhancing the stability of the compound.

Comparison with Similar Compounds

[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can be compared with other organogallium compounds such as:

    Trimethylgallium: Used in the semiconductor industry but lacks the steric protection provided by the silicon atoms in [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane).

    Gallium trichloride: A simpler compound that is more reactive but less stable.

    Bis(trimethylsilylmethyl)gallium: Similar in structure but with different reactivity due to the absence of chlorine atoms.

The uniqueness of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of gallium, silicon, and chlorine, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

CAS No.

72708-38-4

Molecular Formula

C8H22ClGaSi2

Molecular Weight

279.60 g/mol

IUPAC Name

[chloro(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane

InChI

InChI=1S/2C4H11Si.ClH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1

InChI Key

GIZFHKJCUULCGD-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C[Ga](C[Si](C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.